1-(2-(3,4-dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine
Overview
Description
1-(2-(3,4-dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine, often referred to as DCPTA , is a chemical compound with potential applications in plant science. Its molecular formula is C₁₄H₁₆Cl₃NO₄ . DCPTA has been studied for its ability to alleviate salinity stress in plants by enhancing photosynthetic capacity, improving water status, and maintaining K⁺/Na⁺ homeostasis .
Scientific Research Applications
Pharmacological and Behavioral Profile
1-(2-(3,4-dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine and its derivatives have been explored for their potential pharmacological properties. One study investigated a compound structurally similar to it for its antiemetic and antidepressant effects, demonstrating effectiveness in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).
Chiral Discrimination and Separation Techniques
Chiral discrimination of enantiomers of a related compound was achieved on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This highlights the significance of chiral separation in scientific research for compounds like this compound (Bereznitski et al., 2002).
Antipathogenic Activity
A study on thiourea derivatives, including those with a 3,4-dichlorophenyl group, highlighted their potential as antimicrobial agents with antibiofilm properties, which can be crucial in addressing challenges like antibiotic resistance (Limban, Marutescu, & Chifiriuc, 2011).
Enhancing Electrochromic Properties
Research has also been conducted on enhancing electrochromic properties of conducting polymers via copolymerization. This involves compounds related to this compound, which could have applications in advanced material sciences (Türkarslan et al., 2007).
Analytical and Characterization Studies
Several studies focus on the synthesis and structural characterization of compounds closely related to this compound. These include efforts to understand their molecular structure, chemical reactivity, and potential for various applications in chemistry and material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Properties
IUPAC Name |
1-[2-(3,4-dichlorophenoxy)-5-fluorophenyl]-N-methylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2FNO/c1-18-8-9-6-10(17)2-5-14(9)19-11-3-4-12(15)13(16)7-11/h2-7,18H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQEBOQLYHASAOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)F)OC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047280 | |
Record name | CP-607366 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289716-94-5 | |
Record name | 1-(2-(3,4-Dichlorophenoxy)-5-fluorophenyl)-N-methylmethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289716945 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CP-607366 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6047280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(2-(3,4-DICHLOROPHENOXY)-5-FLUOROPHENYL)-N-METHYLMETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I98GXM21LM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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